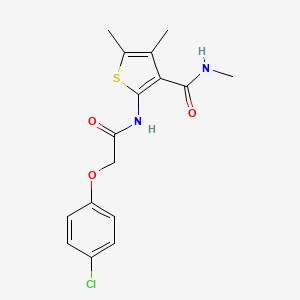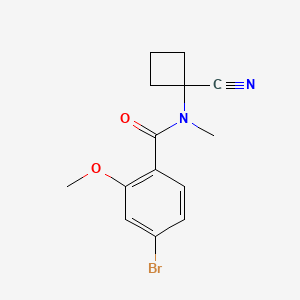amine CAS No. 1355699-56-7](/img/structure/B2661395.png)
(3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine, also known as FMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMPA belongs to the class of propargylamines, which have been found to exhibit neuroprotective properties.
Mechanism of Action
The mechanism of action of (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine involves the inhibition of MAO-B and HDACs. MAO-B is an enzyme that is involved in the breakdown of dopamine in the brain, and its inhibition by (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine leads to an increase in dopamine levels. HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition by (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine leads to the activation of genes that are involved in apoptosis and neuroprotection.
Biochemical and Physiological Effects:
(3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine has been found to exhibit various biochemical and physiological effects. In neuroscience, (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine has been shown to increase the levels of BDNF, a protein that is involved in the growth and survival of neurons. (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine has also been found to increase the levels of dopamine in the brain, which can improve cognitive function and mood.
In cancer research, (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine has been found to induce apoptosis in cancer cells, leading to their death. (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine has also been shown to inhibit the growth of cancer cells by blocking the activity of HDACs, which are involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine in lab experiments is its neuroprotective properties. (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine has been shown to protect neurons from damage and improve cognitive function. Another advantage is its potential applications in cancer research. (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine has been found to inhibit the growth of cancer cells and induce apoptosis.
One of the limitations of using (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine in lab experiments is its low yield and purity. The synthesis process for (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine is complex and yields only around 30% of the final product. The purity of the final product can also be improved through recrystallization. Another limitation is the potential for off-target effects. (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine inhibits the activity of MAO-B and HDACs, but it may also affect other enzymes and proteins in the body.
Future Directions
There are several future directions related to (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine. In neuroscience, (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine could be further studied for its potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In cancer research, (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine could be further studied for its potential applications in the treatment of various types of cancer.
Another future direction is the development of more efficient synthesis methods for (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine. The current synthesis process yields only around 30% of the final product, and the purity of the final product can be improved through recrystallization. Developing more efficient synthesis methods could improve the yield and purity of (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine.
Conclusion:
In conclusion, (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine exhibits neuroprotective properties by inhibiting the activity of MAO-B and increasing the levels of BDNF. (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine also exhibits potential applications in cancer research by inhibiting the growth of cancer cells and inducing apoptosis. While (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine has advantages and limitations for lab experiments, there are several future directions related to its study and development.
Synthesis Methods
The synthesis of (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine involves a multi-step process. The starting material for the synthesis is 2-furancarboxaldehyde, which is reacted with propargylamine to form the intermediate compound. The intermediate is then reacted with ethylene oxide and hydrochloric acid to produce (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine. The yield of the synthesis process is around 30%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
(3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine has been studied extensively for its potential applications in various fields. In neuroscience, (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine has been found to exhibit neuroprotective properties by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
In addition to its neuroprotective properties, (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine has been studied for its potential applications in cancer research. (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
properties
IUPAC Name |
1-ethoxy-3-[furan-2-ylmethyl(prop-2-ynyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-7-14(9-12(15)11-16-4-2)10-13-6-5-8-17-13/h1,5-6,8,12,15H,4,7,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDLMWFWGKUILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CN(CC#C)CC1=CC=CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate](/img/structure/B2661312.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptan-1-yl]propanoic acid](/img/structure/B2661313.png)
![3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2661314.png)
![N-(3-ethylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2661315.png)
![N-[(2,4-Dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2661317.png)

![methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661322.png)


![4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2661329.png)


![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2661334.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2661335.png)